molecular formula C9H6ClN3 B8778192 2-Chloro-4-(pyridin-2-yl)pyrimidine

2-Chloro-4-(pyridin-2-yl)pyrimidine

Cat. No.: B8778192
M. Wt: 191.62 g/mol
InChI Key: WDJPPUNHDVUKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C9H6ClN3 and its molecular weight is 191.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-4-pyridin-2-ylpyrimidine

InChI

InChI=1S/C9H6ClN3/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H

InChI Key

WDJPPUNHDVUKKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloropyrimidine (8.0 g, 50 mmol) in THF (100 mL) at −78° C., n-BuLi (24 mL, 60 mmol) was added dropwise under N2. After addition, the reaction solution was stirred for 30 min, a solution of 2-bromopyridine (5.75 g, 50 mmol) in THF (50 mL) was added in portions. The reaction mixture was stirred at −30° C. for 30 min and at 0° C. for 45 min., then quenched with AcOH (5 mL) and water (1 mL). A solution of DDQ (16.3 g, 80 mmol) in THF (50 mL) was added in portions and the mixture was stirred at room temperature for 45 min. TLC (petroleum:EtOAc=5:1) indicated the reaction was complete. The reaction mixture was cooled to 0° C. and 3N NaOH (142 mL) was added and stirred for 30 min. The aqueous layer was extracted with EtOAc (50 mL×3). The combined extract was dried over Na2SO4, concentrated and purified by chromatography, eluted with petroleum ether:EtOAc (10:1 to 5:1) to give title compound (4.8 g, 50%) as a light yellow solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.75 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
16.3 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
142 mL
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
50%

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